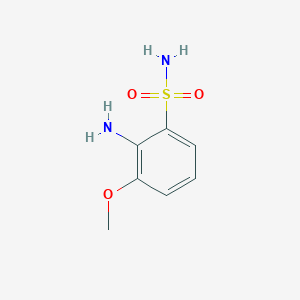

2-Amino-3-methoxybenzenesulfonamide

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-amino-3-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3S/c1-12-5-3-2-4-6(7(5)8)13(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZEDJEWRTBCQKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)S(=O)(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for the 2-Amino-3-methoxybenzenesulfonamide Core Scaffold

The synthesis of the this compound core relies on fundamental reactions in aromatic chemistry, primarily chlorosulfonation and amination, which are tailored to achieve the desired substitution pattern.

The formation of the sulfonamide group is a critical step in synthesizing benzenesulfonamide (B165840) derivatives. The most traditional and widely used method is the reaction of an arylsulfonyl chloride with ammonia (B1221849) or a primary or secondary amine. nih.govthieme-connect.com This reaction, often referred to as amination or ammonolysis, proceeds via a nucleophilic substitution mechanism at the sulfur atom. alrasheedcol.edu.iq

The process typically involves reacting the sulfonyl chloride with an excess of aqueous ammonia or an amine in a suitable solvent. alrasheedcol.edu.iq The reaction with ammonia produces a primary sulfonamide, while reactions with primary or secondary amines yield N-substituted sulfonamides. The reaction is generally efficient, and the resulting sulfonamide can often be isolated through precipitation by acidifying the reaction mixture. uobabylon.edu.iq While effective, this classical approach can be limited by the need for potentially genotoxic aromatic amines as starting materials when creating N-aryl sulfonamides. nih.gov To address this, newer methods are being explored, such as copper and visible-light-induced coupling of S(O)2–H compounds with aryl azides, which offers a mechanistically different, redox-neutral pathway to the S(O)2–N bond. nih.gov

Chlorosulfonation is a key electrophilic aromatic substitution reaction used to introduce a chlorosulfonyl group (-SO₂Cl) onto an aromatic ring. This group is a versatile intermediate, readily converted to a sulfonamide upon reaction with ammonia. The most common reagent for this transformation is chlorosulfonic acid (ClSO₃H). tandfonline.com The reaction is often carried out in a solvent like methylene (B1212753) chloride or chloroform (B151607) at controlled, typically low, temperatures to manage reactivity and prevent side reactions. tandfonline.com

The position of the incoming chlorosulfonyl group is directed by the existing substituents on the benzene (B151609) ring. For precursors to this compound, the starting material is typically a substituted anisole (B1667542) or a protected aniline (B41778) derivative. For example, the chlorosulfonation of 4-t-butylanisole with chlorosulfonic acid in methylene chloride at ice temperature cleanly yields the corresponding sulfonyl chloride, which can then be converted to the sulfonamide. tandfonline.com In industrial settings, the chlorosulfonation of compounds like chlorobenzene (B131634) can achieve yields greater than 90% under optimized conditions. The process can sometimes be performed as a "one-pot" synthesis, though this can lead to high consumption of chlorosulfonic acid. google.com

The synthesis of this compound and its close analogues, such as those used in the synthesis of tamsulosin (B1681236), often involves a multi-step sequence that carefully installs the required functional groups in the correct orientation. A common strategy begins with a methoxy-substituted aromatic compound.

One documented pathway involves the use of a protected amine precursor to control the regioselectivity of the chlorosulfonation. For instance, a synthesis of a related core structure, (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, starts from N-[(1R)-2(4-methoxyphenyl)-1-methylethyl]-N-[(1R)-1-phenylethyl)]amine. This starting material is first subjected to an acylation reaction to protect the amine as an amide. The resulting amide is then treated with chlorosulfonic acid, which directs the sulfonyl chloride group to the position ortho to the methoxy (B1213986) group and para to the alkyl side chain. The resulting sulfochloride is then converted to the primary sulfonamide by reaction with aqueous ammonia. google.comgoogle.com Finally, the protecting groups on the amine are removed to yield the target scaffold. google.comgoogle.com

Another potential route involves the nitration of 3-methoxyaniline, followed by reduction of the nitro group to an amine, and subsequent sulfonation to introduce the sulfonamide moiety.

The following table summarizes a representative synthetic approach based on the chlorosulfonation of a protected precursor.

| Step | Reaction | Reagents and Conditions | Product | Ref |

| 1 | Protection/Amide Formation | Acylation of the precursor amine. | N-acylated precursor | google.com, google.com |

| 2 | Chlorosulfonation | The N-acylated precursor is treated with chlorosulfonic acid, often in a solvent like dichloromethane (B109758) at low temperatures (-5 to +2 °C). | N-acylated-2-methoxybenzenesulfonyl chloride derivative | google.com, google.com |

| 3 | Amination | The sulfonyl chloride is reacted with aqueous ammonia. The product is often extracted with a solvent like ethyl acetate. | N-acylated-2-methoxybenzenesulfonamide derivative | google.com, google.com |

| 4 | Deprotection | The protecting groups are removed. For example, a phenylethyl protecting group can be removed via hydrogenation using a palladium on carbon (Pd/C) catalyst. | This compound scaffold | google.com, google.com |

Derivatization Strategies and Analogue Synthesis

The this compound scaffold is a building block for creating a library of derivatives. Modifications can be made at the sulfonamide nitrogen, the amino group, or the aromatic ring to explore structure-activity relationships or synthesize new chemical entities.

N-substitution of the sulfonamide group is a common strategy to probe the chemical space around the core molecule. This is typically achieved by reacting the primary sulfonamide with an alkylating or acylating agent.

A general method for N-alkylation involves treating the primary sulfonamide with an appropriate alkyl halide. For example, N-benzyl-4-methylbenzenesulfonamides are prepared in a two-step process where 4-methylbenzenesulfonyl chloride first reacts with a primary amine, and the resulting secondary sulfonamide is then benzylated. nsf.gov More advanced methods include manganese-catalyzed N-alkylation using alcohols as the alkylating agents, which proceeds via a borrowing hydrogen mechanism. acs.org This method is efficient for producing a wide range of mono-N-alkylated sulfonamides. acs.org

In one study focused on structure-activity relationships of bis-aryl sulfonamides, a series of N-alkylated derivatives were synthesized by reacting the parent sulfonamide with various alkyl halides. nih.gov This systematic modification allowed researchers to observe a clear correlation between the length of the alkyl chain and biological activity, demonstrating the utility of N-substitution for structure elucidation. nih.gov

The table below illustrates the types of N-substitution reactions that can be applied to a sulfonamide core.

| Reaction Type | Reagents | Product Type | Ref |

| N-Alkylation | Alkyl Halides (e.g., propyl bromide, butyl bromide) | N-Alkyl Sulfonamide | nih.gov |

| N-Alkylation (Catalytic) | Alcohols, Mn(I) PNP pincer precatalyst, K₂CO₃ | N-Alkyl Sulfonamide | acs.org |

| N-Benzylation | Benzyl Bromide, NaOH | N-Benzyl Sulfonamide | nsf.gov |

| Reaction with Isothiocyanates | Butyllithium, Isothiocyanates, followed by ring closure | N-substituted 1,2-benzothiazol-3(2H)-imine 1,1-dioxide | researchgate.net |

Beyond N-substitution, the this compound scaffold allows for the introduction of a wide array of chemical groups to generate diverse analogues. The amino and methoxy groups on the benzene ring are functional handles for further transformations.

The amino group can undergo various reactions. For example, it can be acylated to form amides or diazotized and converted into other functional groups, such as an azide, which can be used in photoreactive probes. nih.gov The methoxy group can potentially be substituted through nucleophilic aromatic substitution reactions under specific conditions.

Furthermore, the entire sulfonamide scaffold can be incorporated into larger, more complex structures. For instance, the sulfonamide nitrogen can be linked to heterocyclic systems, such as in the synthesis of 2-aminosulfonamide-1,3,4-oxadiazoles, expanding the chemical diversity of the resulting analogues. durham.ac.uk The synthesis of tamsulosin is a prime example of such derivatization, where the amino group of the related (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide is alkylated with a 2-(2-ethoxyphenoxy)ethyl moiety. justia.comscispace.com These derivatization strategies highlight the versatility of the benzenesulfonamide core in constructing a broad range of functional molecules.

Asymmetric Synthesis and Chiral Resolution Techniques for Enantiopure Derivatives (e.g., (R)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide)

The production of enantiomerically pure compounds, such as (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, a key intermediate in the synthesis of tamsulosin, is paramount as different enantiomers can exhibit varied pharmacological activities. epo.orgrsc.org Two primary strategies are employed: direct asymmetric synthesis and the resolution of racemic mixtures.

Asymmetric Synthesis:

A notable method for the direct synthesis of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide starts from the chiral building block D-alanine. epo.orggoogle.com This multi-step process is designed to preserve the stereochemical integrity of the chiral center throughout the synthesis. The general pathway involves:

Protection: The amino group of D-alanine is protected with a suitable group, such as trifluoroacetyl, to prevent side reactions and racemization. google.com

Friedel-Crafts Reaction: The N-protected D-alanine is reacted with methoxybenzene. epo.orggoogle.com

Reduction: The oxo group of the resulting propiophenone (B1677668) derivative is completely reduced. google.com

Sulfonamide Formation: The aromatic ring is chlorosulfonated and subsequently treated with ammonia (ammonolysis) to form the sulfonamide group. epo.orggoogle.com

Deprotection: The protecting group on the amine is removed to yield the final enantiopure product. google.com

This method can produce (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide with a high optical purity, where the undesired (S)-isomer is present in amounts less than 0.3% as determined by HPLC. epo.orggoogle.com

Chiral Resolution:

An alternative to asymmetric synthesis is the separation of a racemic mixture of 5-(2-aminopropyl)-2-methoxybenzenesulfonamide. This is often achieved by forming diastereomeric salts with a chiral resolving agent. D-(-)-tartaric acid is a commonly used agent for this purpose. google.com The process involves dissolving the racemic sulfonamide and the tartaric acid in a specific solvent system and allowing the less soluble diastereomeric salt to crystallize, which can then be separated by filtration. google.com The desired enantiomer is subsequently liberated from the salt by basification. google.com The efficiency of this resolution is highly dependent on the solvent system and temperature. google.com

The table below details experimental conditions for the resolution of (R,S)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide using D-(-)-tartaric acid. google.com

| Parameter | Condition |

| Resolving Agent | D-(-)-tartaric acid |

| Molar Ratio (Racemate:Acid) | 1:1.1 |

| Solvent System 1 | Methanol:Water (95:5 v/v) |

| Solvent System 2 | Methanol and Dimethylformamide |

| Temperature | 60-65°C |

| Reaction Time | 6 hours |

This table summarizes conditions for diastereomeric salt formation and resolution as described in the literature. google.com

The chiral purity of the final product is a critical parameter, and it is typically verified using High-Performance Liquid Chromatography (HPLC) with a chiral column. nih.govijpsonline.comresearchgate.net

The table below outlines a typical setup for the chiral HPLC analysis. nih.govijpsonline.com

| Parameter | Specification |

| Column | Crownpak CR (+) |

| Mobile Phase | Perchloric acid buffer (pH 1.0) |

| Detection | UV at 226 nm |

| Retention Time (S-enantiomer) | ~18.6 min |

| Retention Time (R-enantiomer) | ~21.2 min |

This table presents the conditions for a validated stability-indicating HPLC method for determining the chiral purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide. nih.govijpsonline.com

Molecular Hybridization in Sulfonamide Compound Design

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores (active molecular entities) to create a single hybrid molecule. mdpi.comdergipark.org.tr The goal is to develop novel compounds that may exhibit synergistic or additive pharmacological effects, improved potency, or the ability to modulate multiple biological targets simultaneously. mdpi.comdergipark.org.tr

The sulfonamide group is a versatile pharmacophore that has been extensively used in this approach due to its favorable biological and physicochemical properties. scilit.com Researchers have designed and synthesized numerous sulfonamide hybrids by combining the sulfonamide scaffold with other biologically active moieties, such as various heterocyclic rings. dergipark.org.trscilit.com

Examples of this strategy include:

Sulfonamide-Triazole Hybrids: Synthesized via click chemistry, these compounds link a sulfonamide moiety to a triazole ring, which is another important pharmacophore. ias.ac.in

Chromene-Sulfonamide Hybrids: A molecular hybridization approach was used to prepare 4H-chromene-3-carboxylate derivatives incorporating a sulfonamide moiety, which were investigated for their anticancer properties. mdpi.com

Benzothiazole-Sulfonamide Hybrids: Benzothiazole scaffolds have been combined with sulfonamide groups to create hybrid molecules with potential therapeutic applications. dergipark.org.tr

Piperazine-Sulfonamide Hybrids: The hybridization of benzene sulfonamide with piperazine (B1678402) derivatives has been explored for antioxidant and enzyme inhibitory activities. nih.gov

The table below summarizes various pharmacophores that have been combined with sulfonamides using the molecular hybridization strategy.

| Pharmacophore 1 | Pharmacophore 2 | Resulting Hybrid Class | Potential Application |

| Sulfonamide | Triazole | Sulfonamide-Triazole Hybrids | Antiproliferative ias.ac.in |

| Sulfonamide | 4H-Chromene | Chromene-Sulfonamide Hybrids | Anticancer mdpi.com |

| Sulfonamide | Benzothiazole | Benzothiazole-Sulfonamide Hybrids | Various Therapeutic dergipark.org.tr |

| Sulfonamide | Piperazine | Benzene sulfonamide-Piperazine Hybrids | Antioxidant, Enzyme Inhibition nih.gov |

| Sulfonamide | Pyridine, Pyrimidine, etc. | Heterocyclic Sulfonamide Hybrids | Antimicrobial, Anti-inflammatory, Antiviral scilit.com |

This table illustrates the application of molecular hybridization in designing diverse sulfonamide compounds.

Reaction Mechanisms and Chemical Reactivity Studies

Understanding the underlying mechanisms and reactivity of sulfonamide synthesis is crucial for developing efficient and reliable synthetic protocols.

Exploration of Reaction Conditions and Optimization Protocols

The outcome of a chemical synthesis, particularly in terms of yield and purity, is highly dependent on a complex combination of reaction conditions. beilstein-journals.org The optimization of these parameters—such as solvent, temperature, catalyst, and reagent concentration—is a critical step in developing a robust synthetic method. beilstein-journals.orgd-nb.info Traditionally, this has been an empirical process of trial and error, but it is essential for efficiency and scalability. beilstein-journals.org

Several studies have focused on the optimization of sulfonamide synthesis:

Electrochemical Synthesis: An investigation into the electrochemical oxidative coupling of thiols and amines to form sulfonamides involved extensive screening of reaction conditions. nih.gov The optimization aimed to maximize yield while minimizing reaction time.

The table below shows the optimization of the electrochemical coupling of thiophenol and cyclohexylamine. nih.gov

| Entry | Acid (0.3 M HCl) | Isolated Yield |

| 1 | Present | Good |

| 2 | Absent | Lower Yield |

| 3 | Lower Concentration | Lower Yield |

| 4 | H₂SO₄ instead of HCl | Slightly Lower Yield |

This table demonstrates the effect of acid on the yield of an electrochemical sulfonamide synthesis. The optimal conditions identified included a 3:1 (v/v) mixture of CH₃CN/0.3 M HCl. nih.gov

Synthesis from Sodium Sulfinates: A method for preparing sulfonamides from sodium sulfinates and amines was optimized by screening various solvents and catalysts. The initial reaction between sodium p-toluenesulfinate and n-propylamine was tested under different conditions to find the most effective protocol. d-nb.info

The table below highlights the optimization process for the amination of sodium sulfinates. d-nb.info

| Solvent | Catalyst | Temperature | Yield |

| Ethyl acetate | NH₄I | - | 20% |

| CH₃CN | NH₄I | 80°C | Optimal |

| CH₃CN | No Catalyst | 80°C | No Reaction |

This table shows that the combination of CH₃CN as the solvent and NH₄I as the catalyst at 80°C provided the optimal conditions for the synthesis. d-nb.info

Synthesis from Sulfonyl Fluorides: The synthesis of sulfonamides via the activation of sulfonyl fluorides with a Lewis acid was optimized by testing various acids and solvents. Calcium triflimide was identified as a cost-effective and efficient Lewis acid for this transformation. nih.gov

The table below details the solvent effects on the reaction of benzenesulfonyl fluoride (B91410) and aniline using Ca(NTf₂)₂. nih.gov

| Solvent | Yield |

| Dichloromethane | 24% |

| Water | 42% |

| Methanol | 48% |

| Isopropanol | 65% |

| tert-Amyl alcohol | 81% |

This table illustrates the significant impact of the solvent on the reaction yield, with the sterically congested tert-amyl alcohol providing the highest conversion to the sulfonamide. nih.gov

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of both ¹H and ¹³C NMR spectra allows for the precise assignment of each proton and carbon atom in the structure of 2-Amino-3-methoxybenzenesulfonamide.

The ¹H-NMR spectrum provides detailed information about the chemical environment, number, and connectivity of protons in the molecule. The aromatic region of the spectrum is characterized by three distinct signals corresponding to the protons on the benzene (B151609) ring. The electron-donating effects of the amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups, and the electron-withdrawing nature of the sulfonamide (-SO₂NH₂) group, dictate the specific chemical shifts of these aromatic protons.

The methoxy group protons appear as a sharp singlet, indicative of three equivalent protons with no adjacent proton neighbors. The protons of the primary amine (-NH₂) and the sulfonamide (-SO₂NH₂) groups typically appear as broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Table 1: Predicted ¹H-NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.45 | Doublet of doublets | 1H | H-6 |

| ~7.10 | Triplet | 1H | H-5 |

| ~6.85 | Doublet of doublets | 1H | H-4 |

| ~5.50 | Broad Singlet | 2H | -SO₂NH₂ |

| ~4.60 | Broad Singlet | 2H | -NH₂ |

Note: Data are predicted based on established substituent effects and analysis of structurally similar compounds. The exact chemical shifts may vary based on solvent and experimental conditions.

The ¹³C-NMR spectrum reveals the number of distinct carbon environments and provides information about the electronic nature of each carbon atom. The spectrum of this compound is expected to show seven distinct signals: six for the aromatic carbons and one for the methoxy carbon.

The carbons directly attached to the heteroatoms (C-1, C-2, C-3) are significantly influenced by their substituents. The carbon bearing the methoxy group (C-3) is highly deshielded due to the electronegativity of the oxygen atom. Similarly, the carbons attached to the amino (C-2) and sulfonamide (C-1) groups exhibit characteristic chemical shifts. The positions of the remaining aromatic carbons (C-4, C-5, C-6) are determined by the cumulative electronic effects of the three substituents. The carbon of the methoxy group appears as a distinct signal in the aliphatic region of the spectrum. libretexts.org

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~150.5 | C-3 (-OCH₃) |

| ~142.0 | C-2 (-NH₂) |

| ~135.0 | C-1 (-SO₂NH₂) |

| ~128.5 | C-5 |

| ~120.0 | C-6 |

| ~115.5 | C-4 |

Note: Data are predicted based on established substituent effects and analysis of structurally similar compounds. The exact chemical shifts may vary based on solvent and experimental conditions.

Fourier-Transform Infrared Spectroscopy (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features.

The spectrum is marked by strong, distinct bands corresponding to the sulfonamide group, specifically the asymmetric and symmetric stretching vibrations of the S=O bonds. The N-H stretching region shows multiple bands: two sharp peaks for the asymmetric and symmetric stretches of the primary amine (-NH₂) and a broader band for the N-H stretch of the sulfonamide group. Other significant absorptions include C-O stretching for the methoxy group and various bands corresponding to the aromatic ring, such as C=C stretching and C-H bending vibrations. nih.govnih.gov

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3480 - 3350 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |

| ~3250 | N-H Stretch | Sulfonamide (-SO₂NH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 1620 - 1580 | N-H Bend | Primary Amine (-NH₂) |

| 1590 - 1450 | C=C Stretch | Aromatic Ring |

| ~1340 | Asymmetric S=O Stretch | Sulfonamide (-SO₂NH₂) |

| ~1250 | Asymmetric C-O-C Stretch | Methoxy (-OCH₃) |

| ~1160 | Symmetric S=O Stretch | Sulfonamide (-SO₂NH₂) |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions.

In Electron Ionization Mass Spectrometry (EI-MS), high-energy electrons bombard the molecule, causing ionization and extensive fragmentation. The resulting mass spectrum shows a molecular ion (M⁺˙) peak corresponding to the molecular weight of the compound, along with numerous fragment ion peaks that provide a "fingerprint" of the molecule's structure.

The fragmentation of this compound is expected to proceed through several characteristic pathways. A primary fragmentation event for aromatic sulfonamides is the cleavage of the C-S bond or the S-N bond. Common neutral losses include the loss of sulfur dioxide (SO₂), leading to a significant [M-64]⁺˙ ion, and the loss of the amino group (-NH₂). The methoxy group can lead to the loss of a methyl radical (˙CH₃) to form an [M-15]⁺ ion or a molecule of formaldehyde (B43269) (CH₂O) resulting in an [M-30]⁺˙ ion.

Table 4: Predicted Key Fragment Ions in the EI-MS of this compound (MW: 202.23)

| m/z | Proposed Fragment |

|---|---|

| 202 | [M]⁺˙ (Molecular Ion) |

| 187 | [M - CH₃]⁺ |

| 138 | [M - SO₂]⁺˙ |

| 123 | [M - SO₂ - CH₃]⁺ |

| 108 | [C₆H₆NO]⁺ |

| 92 | [C₆H₆N]⁺ |

Liquid Chromatography-Mass Spectrometry (LC-MS) is an analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of polar, non-volatile compounds like this compound.

Using a soft ionization technique such as Electrospray Ionization (ESI), the molecule is typically observed as a protonated molecular ion, [M+H]⁺, in the positive ion mode. This method minimizes fragmentation during the initial ionization process, providing a clear determination of the molecular weight.

Further structural information is obtained using tandem mass spectrometry (MS/MS). The [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), which generates a characteristic fragmentation pattern. Common fragmentations in MS/MS for this type of molecule include the neutral loss of ammonia (B1221849) (NH₃) and sulfur dioxide (SO₂). This technique is crucial for confirming the identity of the compound in complex mixtures and for quantitative analysis. nih.govuni-muenster.de

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₇H₁₀N₂O₃S), HRMS would provide the exact mass of the molecular ion, which can be compared to the theoretically calculated mass to confirm its chemical formula.

Expected Data from HRMS Analysis:

| Parameter | Expected Value |

| Chemical Formula | C₇H₁₀N₂O₃S |

| Calculated Monoisotopic Mass | 218.04156 g/mol |

| Ionization Mode | Electrospray Ionization (ESI) is commonly used for sulfonamides, typically in positive ion mode ([M+H]⁺) or negative ion mode ([M-H]⁻). |

| Observed m/z | Would be expected to be very close to the calculated mass, with a difference in the parts-per-million (ppm) range. |

| Fragmentation Pattern | Analysis of the fragmentation pattern in tandem MS (MS/MS) experiments would help to elucidate the structure by showing characteristic losses of functional groups such as SO₂, NH₂, and OCH₃. |

General studies on the fragmentation of sulfonamides by HRMS indicate that common fragmentation pathways involve the cleavage of the S-N bond and the S-C bond of the benzene ring. benthamdirect.combingol.edu.tringentaconnect.com

X-ray Crystallography for Solid-State Structure Determination

Expected Data from X-ray Crystallography:

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | The symmetry group of the crystal lattice. |

| Unit Cell Dimensions | a, b, c (lengths of the cell edges) and α, β, γ (angles between the edges). |

| Atomic Coordinates | A list of the x, y, z coordinates for each atom in the asymmetric unit. |

| Bond Lengths and Angles | Precise measurements of the distances between bonded atoms and the angles between adjacent bonds. |

| Hydrogen Bonding Network | Details of intermolecular hydrogen bonds involving the amino and sulfonamide groups. |

Studies on substituted benzenesulfonamides often reveal extensive hydrogen bonding networks involving the sulfonamide and amino groups, which play a crucial role in the supramolecular assembly. nih.govtandfonline.commdpi.comnih.govtandfonline.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur in this case) in a compound. The experimental results are compared with the calculated theoretical percentages to verify the purity and empirical formula of the synthesized compound.

Theoretical Elemental Composition of this compound (C₇H₁₀N₂O₃S):

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 7 | 84.077 | 38.52 |

| Hydrogen | H | 1.008 | 10 | 10.080 | 4.62 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 12.84 |

| Oxygen | O | 15.999 | 3 | 47.997 | 22.00 |

| Sulfur | S | 32.065 | 1 | 32.065 | 14.70 |

| Total | 218.233 | 100.00 |

Expected Results from Elemental Analysis:

The experimentally determined percentages of C, H, N, and S would be expected to be within ±0.4% of the calculated theoretical values, which is the generally accepted margin of error for this technique.

Advanced Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. By calculating the electron density, DFT methods can accurately predict molecular geometries, energies, and a host of other chemical descriptors.

The initial step in computational analysis involves determining the most stable three-dimensional arrangement of atoms in the 2-Amino-3-methoxybenzenesulfonamide molecule, a process known as geometry optimization. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles are adjusted to find the minimum energy conformation. ijnc.ir

Table 1: Predicted Geometrical Parameters of this compound (Representative Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-C (aromatic) | 1.39 - 1.41 | - | - |

| C-S | 1.78 | - | - |

| S-O | 1.45 | - | - |

| S-N | 1.65 | - | - |

| C-N (amino) | 1.40 | - | - |

| C-O (methoxy) | 1.37 | - | - |

| C-S-N | - | 107.5 | - |

| O-S-O | - | 120.1 | - |

| C-C-N-H | - | - | 180.0 |

| C-C-O-C | - | - | 0.0 |

Note: This data is representative and based on typical values for similar sulfonamide structures calculated using DFT methods. Actual values would require a specific DFT calculation for this molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactions and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is typically localized on the electron-rich amino group and the benzene (B151609) ring, while the LUMO is often centered on the electron-withdrawing sulfonamide group. This distribution indicates that the amino group is the primary site for electrophilic attack, while the sulfonamide moiety is susceptible to nucleophilic attack.

Table 2: Frontier Molecular Orbital Properties of this compound (Representative Data)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are illustrative and represent typical ranges for aromatic sulfonamides as determined by DFT calculations.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule to define atoms and the chemical bonds between them. ijnc.ir This analysis can characterize the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds) based on the properties of the electron density at bond critical points. For this compound, QTAIM can elucidate the strength and nature of the S-O, S-N, and C-S bonds, as well as any intramolecular hydrogen bonds that may contribute to its conformational stability.

Non-Covalent Interaction (NCI) analysis is a visualization technique that highlights regions of non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, which are crucial for understanding molecular recognition and packing in condensed phases. The Electron Localization Function (ELF) provides a measure of the likelihood of finding an electron pair in a given region of the molecule, offering a clear picture of chemical bonding and lone pairs.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), typically a protein or other biological macromolecule. This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug candidate to its biological target.

Molecular docking simulations of this compound with various protein targets can reveal detailed interaction profiles. These profiles show the specific amino acid residues in the protein's binding pocket that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking).

For instance, the sulfonamide group is a well-known zinc-binding group in metalloenzymes like carbonic anhydrases and matrix metalloproteinases. Docking studies would likely show the sulfonamide moiety of this compound coordinating with the zinc ion in the active site of such enzymes. The amino and methoxy (B1213986) groups can also form hydrogen bonds or hydrophobic interactions with nearby residues, further stabilizing the ligand-protein complex. Computational studies on similar sulfonamides have demonstrated interactions with enzymes like dihydropteroate (B1496061) synthase (DHPS), where the sulfonamide mimics the natural substrate, para-aminobenzoic acid (PABA).

Beyond identifying the binding mode, molecular docking programs can estimate the binding affinity, often expressed as a docking score or a predicted binding free energy (in kcal/mol). A lower (more negative) value typically indicates a stronger and more favorable interaction. These predictions are valuable for ranking potential drug candidates and prioritizing them for further experimental testing.

For this compound, docking studies against a panel of kinases, for which some sulfonamides show inhibitory potential, could predict its binding affinity and selectivity. The predicted binding mode would illustrate the precise orientation of the compound within the ATP-binding pocket of the kinase, providing a rational basis for its potential inhibitory activity. Studies on related sulfonamide derivatives have shown binding energies in the range of -5.1 to -7.6 kcal/mol with microbial protein targets. researchgate.net

Table 3: Predicted Binding Affinities of this compound with Representative Biological Targets (Illustrative Data)

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Carbonic Anhydrase II | -7.2 | His94, His96, His119, Thr199, Thr200 |

| Dihydropteroate Synthase | -6.8 | Arg257, Ser222, Phe190 |

| p38 MAP Kinase | -8.1 | Met109, Gly110, Lys53, Asp168 |

Note: This data is hypothetical and serves to illustrate the type of information generated from molecular docking studies. Actual values would depend on the specific protein target and docking software used.

Identification of Putative Molecular Targets

Computational and comparative studies have identified several potential molecular targets for this compound and its structural analogs. The sulfonamide group is a versatile pharmacophore known for its ability to form hydrogen bonds and interact with various biological targets. Initial research suggests that the compound may exhibit inhibitory activity against several classes of enzymes.

Putative molecular targets include:

Carbonic Anhydrases (CAs): The sulfonamide moiety is a classic zinc-binding group, making carbonic anhydrases a primary putative target. Inhibition of CAs is relevant in various therapeutic areas. A structurally related compound, R-(-)-5-(2-Amino-propyl)-2-methoxy-benzenesulfonamide, has been identified as a potent and selective inhibitor of carbonic anhydrase IX, an enzyme overexpressed in many cancers. lookchem.com The mechanism of action involves the sulfonamide group coordinating with the zinc ion in the enzyme's active site, disrupting its catalytic function.

Kinases: Some research points to potential kinase inhibition as a possible mechanism of action for this class of compounds. Kinases are a large family of enzymes crucial for cell signaling, and their dysregulation is a hallmark of cancer.

Tubulin: Diaryl sulfonamides have been shown to inhibit tubulin polymerization by binding to the colchicine (B1669291) site, thereby disrupting microtubule dynamics, which is a key target for anticancer agents. scholaris.caacs.org While direct studies on this compound are limited, the shared aryl sulfonamide scaffold suggests tubulin as a plausible target. scholaris.ca

12-Lipoxygenase (12-LOX): A patent for a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide-based scaffold demonstrated nanomolar potency against 12-LOX, an enzyme implicated in inflammation, diabetes, and cancer. google.com This suggests that derivatives of methoxybenzenesulfonamide could be optimized as selective LOX inhibitors. google.com

Table 1: Putative Molecular Targets for this compound and Related Analogs

| Target Class | Specific Example | Therapeutic Relevance | Supporting Evidence |

|---|---|---|---|

| Carbonic Anhydrases | Carbonic Anhydrase IX | Anticancer lookchem.com | Inhibition by structural analogs lookchem.com |

| Kinases | Various | Anticancer | Suggested by studies on related compounds |

| Tubulin | β-tubulin (Colchicine site) | Anticancer scholaris.ca | Activity of other aryl sulfonamides scholaris.caacs.org |

| Lipoxygenases | 12-Lipoxygenase (12-LOX) | Anti-inflammatory, Anticancer google.com | Potent inhibition by a related scaffold google.com |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. mdpi.com For this compound, MD simulations would be crucial for understanding its dynamic behavior upon binding to a putative target. These simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of the compound's conformational changes and its interactions with the target protein at an atomic level. polimi.it

The process typically involves placing the ligand-protein complex, obtained from docking studies, into a simulated physiological environment. mdpi.com This includes solvating the complex in a water box (e.g., using the TIP3P water model) and adding ions to neutralize the system and mimic physiological ionic strength. polimi.itnih.gov A force field, such as AMBER or OPLS, is applied to describe the interatomic forces within the system. mdpi.comacs.org The simulation is then run for a specific duration, often on the nanosecond to microsecond timescale, to observe the system's evolution. acs.orgsciforum.net

Conformational Dynamics and Stability Analysis of Compound-Target Complexes

Once an MD simulation is complete, various analyses are performed to assess the stability and dynamics of the this compound-target complex.

Root Mean Square Deviation (RMSD): This metric is calculated for the protein backbone and the ligand to evaluate the structural stability of the complex throughout the simulation. nih.gov A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand remains securely in the binding pocket. sciforum.net

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different regions of the protein. sciforum.net Peaks in an RMSF plot indicate areas with high mobility, which can provide insights into conformational changes induced by ligand binding. nih.govsciforum.net

Hydrogen Bond Analysis: The number and duration of hydrogen bonds formed between the compound and the protein are monitored. nih.gov Persistent hydrogen bonds are key indicators of a stable and specific interaction, often crucial for the compound's affinity and mechanism of action. nih.gov

Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to the simulation trajectory to estimate the binding free energy of the complex. sciforum.net This provides a quantitative measure of the binding affinity and can help identify the key amino acid residues contributing to the interaction. sciforum.net

Through these analyses, MD simulations can validate docking poses, reveal the dynamic nature of the binding event, and provide a detailed understanding of the stability of the compound-target complex, which is essential for rational drug design.

Structure-Based Drug Design Principles and In Silico Screening Methodologies

Structure-based drug design (SBDD) leverages the three-dimensional structural information of a biological target to design and discover new drug candidates. core.ac.uk For a compound like this compound, SBDD principles and in silico screening are instrumental in identifying novel, more potent, and selective inhibitors.

The process often begins with a known protein target structure, determined experimentally (e.g., via X-ray crystallography) or through homology modeling. acs.org

Molecular Docking: This is a primary tool in SBDD. It predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a target. scholaris.ca Docking algorithms score these poses based on binding energy, allowing researchers to rank potential molecules and understand key interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and its target. scholaris.caresearchgate.net

Virtual Screening: This methodology involves computationally screening large libraries of compounds against the target structure. nih.govnih.gov Using docking or pharmacophore models, millions of virtual compounds can be rapidly assessed for their potential to bind to the target. nih.gov This approach allows for the efficient identification of "hits"—novel chemical scaffolds that can serve as starting points for drug development. For instance, an in-house library of arylsulfonamides could be screened against a target like telomerase to identify new potential inhibitors. nih.gov

Pharmacophore Modeling: A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. nih.gov Models can be generated based on a known active ligand or from the protein-ligand complex itself. These models are then used as 3D queries to rapidly search compound databases for molecules that match the required features, serving as a faster alternative to docking for initial screening. nih.gov

Structure-Activity Relationship (SAR) Studies: The insights gained from docking and MD simulations guide the chemical synthesis of new analogs. scholaris.ca By systematically modifying the structure of this compound—for example, by altering substituents on the benzene ring—and then computationally and experimentally evaluating the new compounds, a structure-activity relationship can be established. This iterative cycle of design, synthesis, and testing is fundamental to optimizing a lead compound's potency and selectivity. scholaris.ca

These in silico methodologies significantly accelerate the early stages of drug discovery by prioritizing which compounds to synthesize and test, thereby reducing costs and time. core.ac.uknih.gov

Research on this compound Reveals Limited Enzyme Inhibition Data

General studies on sulfonamide derivatives have indicated potential inhibitory activities against several enzyme classes. For instance, some sulfonamides have been shown to interact with and inhibit cholinesterases, which are key enzymes in the nervous system, and carbonic anhydrases, which are involved in various physiological processes. Furthermore, a high-level screening of a library of compounds that included this compound has suggested a potential for kinase inhibition.

However, in-depth studies providing specific metrics, such as IC50 values or detailed mechanisms of action for this compound against the following enzyme systems, remain elusive:

Cholinesterase Enzymes (Acetylcholinesterase, Butyrylcholinesterase)

Lipoxygenase Enzymes (e.g., 12-Lipoxygenase)

Carbonic Anhydrase Isozymes (e.g., CA IX, CA II)

Kinase Inhibition (e.g., MAPK1, Phosphatidylinositol 3-Kinase)

Dihydropteroate Synthase Inhibition

Other Enzyme Systems (e.g., Glycogen Phosphorylase, Matrix Metalloproteinase, HIV Protease, Thymidylate Synthase)

Without dedicated research focusing on the direct interaction of this compound with these specific enzymes, a comprehensive understanding of its biological activity and molecular mechanisms cannot be fully elucidated. The absence of such data prevents the construction of detailed data tables and a thorough analysis as requested.

Further targeted research is necessary to explore the potential enzyme inhibitory profile of this compound and to ascertain its therapeutic or pharmacological relevance. At present, the available scientific literature does not support a detailed exposition on its specific enzyme inhibition activities.

Exploration of Biological Activities and Molecular Mechanisms

Antimicrobial Research

There is no scientific literature available detailing the antimicrobial research of 2-Amino-3-methoxybenzenesulfonamide.

Antibacterial Activity against Gram-Positive and Gram-Negative Organisms

No studies were found that investigated the antibacterial activity of this compound against either Gram-positive or Gram-negative organisms.

Antifungal Activity Investigations

No research has been published on the potential antifungal activities of this compound.

Anti-biofilm Formation Studies

There are no available studies that assess the efficacy of this compound in preventing or disrupting biofilm formation.

Antimycobacterial Activity Assessment

No data exists from studies evaluating the antimycobacterial potential of this compound.

Other Pharmacological Profiles

While specific data is sparse, the broader classification of this compound as a sulfonamide suggests potential in other pharmacological areas.

Anti-inflammatory Effects

The sulfonamide class of compounds, to which this compound belongs, has been a significant focus of research for anti-inflammatory drug discovery. nih.gov The primary mechanism for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the biosynthesis of prostaglandins, key mediators of inflammation, pain, and fever. nih.gov Research has aimed to develop selective COX-2 inhibitors to provide anti-inflammatory effects with fewer side effects than traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2. nih.gov While a wide variety of sulfonylbenzene compounds have been explored for these properties, specific studies detailing the anti-inflammatory activity and COX inhibition profile of this compound are not prominently featured in available literature.

Antiviral Potentials

Sulfonamide derivatives have been investigated for a range of therapeutic applications, including their potential as antiviral agents. imist.maontosight.ai The structural motif is found in various compounds explored for activity against different viruses. For instance, research into inhibitors of the HIV-1 Vif (Virion infectivity factor) protein, which is essential for viral replication, has included sulfonamide-based molecules. However, specific studies confirming the antiviral efficacy and spectrum of activity for this compound are not detailed in the available research.

Neurological Target Interactions

While direct extensive research on the neurological effects of this compound is not widely documented, its structural motifs are present in compounds with known neurological activity. The inherent chemical features of this compound, specifically the sulfonamide group, suggest potential interactions with neurological targets such as carbonic anhydrases. Some sulfonamides are known to act as inhibitors of carbonic anhydrase, an enzyme family that plays a role in various physiological and pathological processes in the central nervous system. Research into derivatives has provided further insight into the potential of this chemical scaffold.

One area of investigation involves its derivatives and their effects on specific neuronal receptors. For instance, a synthesized agonist for the Mas-related G-protein-coupled receptor X1 (MRGPRX1), a receptor implicated in pain modulation, incorporates a 2-methoxybenzenesulfonamide (B1586911) moiety. nih.gov The agonist, N-(2-(1-aminoisoquinolin-6-yloxy)-4-methylphenyl)-2-methoxybenzenesulfonamide, demonstrated high potency, suggesting that the methoxybenzenesulfonamide structure can be a key component for interacting with sensory neuron-specific receptors. nih.gov

Furthermore, other methoxybenzenesulfonamide derivatives have been identified as targeting the RET (rearranged during transfection) receptor, which is crucial for the survival of neurons. acs.org The compound BT13, a complex 4-methoxybenzenesulfonamide (B72560) derivative, was found to activate RET signaling cascades, highlighting the potential for this class of molecules to influence neurotrophic factor receptor pathways. acs.org

| Derivative/Related Compound | Neurological Target | Activity |

| N-(2-(1-aminoisoquinolin-6-yloxy)-4-methylphenyl)-2-methoxybenzenesulfonamide | Mas-related G-protein-coupled receptor X1 (MRGPRX1) | Potent Agonist nih.gov |

| BT13 (N,N-diethyl-3-[4-[4-fluoro-2-(trifluoromethyl)benzoyl]piperazin-1-yl]-4-methoxybenzenesulfonamide) | RET Receptor | Activates downstream signaling acs.org |

| This compound | Carbonic Anhydrase | Potential for inhibition |

Antioxidant Mechanisms

The antioxidant potential of sulfonamide derivatives has been a subject of scientific inquiry. nih.govtandfonline.com Sulfonamides, as a class, have been investigated for various pharmacological activities, including antioxidant effects. nih.gov The mechanism of action for antioxidant activity often involves the scavenging of free radicals and the reduction of oxidative stress. tandfonline.com

While direct studies on the antioxidant mechanisms of this compound are limited, research on structurally related compounds provides valuable insights. Novel sulfonamide derivatives of gallic acid, such as 3,4,5-trimethoxybenzenesulfonamide (B2839223) (3,4,5-TMBS), have been synthesized and evaluated for their antioxidant properties. researchgate.net These studies indicate that the substitution of hydroxyl groups with methoxy (B1213986) groups and the replacement of a carboxylic group with a sulfonyl group can enhance antioxidative properties. mdpi.com In studies using human intestinal epithelial cells, 3,4,5-TMBS demonstrated significant antioxidant effects. researchgate.net These findings suggest that the benzenesulfonamide (B165840) scaffold, present in this compound, can serve as a basis for developing compounds with antioxidant capabilities. The presence of the electron-donating amino and methoxy groups on the benzene (B151609) ring could theoretically contribute to its ability to stabilize free radicals.

| Related Compound | Assay | Key Finding |

| 3,4,5-trimethoxybenzenesulfonamide (3,4,5-TMBS) | ROS assay in HIEC-6 cells | Demonstrated significant antioxidant activity researchgate.net |

| 3,4,5-trihydroxybenzenesulfonamide (3,4,5-THBS) | ROS assay in HIEC-6 cells | Showed a three-fold increase in ROS scavenging activity at 1000 µM researchgate.net |

Receptor Interaction Studies

The structural framework of this compound serves as a valuable building block in the synthesis of pharmacologically active agents that interact with specific receptor systems.

Alpha-Adrenergic Receptors

A significant application of this compound is its role as a key intermediate in the synthesis of Tamsulosin (B1681236). Tamsulosin is a well-known selective antagonist of alpha-1 adrenergic receptors, particularly the α1A subtype. mdpi.com Adrenergic receptors are crucial in regulating smooth muscle contraction in various organs. ccjm.org Tamsulosin's mechanism of action involves blocking these receptors in the prostate and bladder neck, leading to smooth muscle relaxation. The synthesis of a highly selective and effective drug like Tamsulosin from this compound underscores the parent molecule's importance in medicinal chemistry for creating targeted receptor antagonists.

G Protein-Coupled Receptor 120 (GPR120)

G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for long-chain fatty acids and is involved in metabolic and inflammatory responses. unica.itnih.gov Several synthetic ligands for GPR120 have been developed, and some of these feature a methoxybenzenesulfonamide structure. For example, GSK137647A (N-Mesityl-4-methoxybenzenesulfonamide) is a selective agonist for GPR120, showing a 50-fold higher selectivity for GPR120 over the related receptor FFA1. unica.it This demonstrates that the methoxybenzenesulfonamide scaffold can be effectively utilized to design selective agonists for GPR120, which has emerged as a therapeutic target for metabolic disorders. unica.itnih.gov The interaction of such compounds with GPR120 highlights the potential of the this compound core structure to be adapted for targeting this class of receptors.

| Compound | Receptor Target | Activity |

| Tamsulosin (synthesized from this compound) | Alpha-1A Adrenergic Receptor | Selective Antagonist mdpi.com |

| GSK137647A (N-Mesityl-4-methoxybenzenesulfonamide) | G Protein-Coupled Receptor 120 (GPR120/FFAR4) | Selective Agonist unica.it |

Structure Activity Relationships Sar and Mechanistic Elucidation

Correlating Structural Modifications with Observed Biological Potency

The biological potency of sulfonamide compounds is highly sensitive to modifications at various positions on the aromatic ring. Research indicates that the placement and nature of substituents significantly influence their antimicrobial and anticancer activities. For instance, the introduction of methoxy (B1213986) groups at the 2 and 5 positions of the aryl ring has been shown to enhance biological activity. nih.gov This enhancement is often attributed to improved binding affinity to target enzymes. Conversely, the removal of these methoxy groups or their displacement to other positions on the ring can lead to a complete loss of activity. nih.gov

The nature of the substituent at the 4-position of the phenyl ring also plays a critical role. While the removal of a 4-chloro substituent or its replacement with a bulkier bromo group can retain activity, the introduction of a 4-nitro or 4-amino group results in inactive compounds. nih.gov This suggests a preference for hydrophobic substituents at this position. nih.gov

Furthermore, modifications to the sulfonamide nitrogen can also modulate activity. For example, N-alkylation with different substituents can lead to varying degrees of biological effect. nih.gov These findings underscore the importance of a systematic approach to structural modification to delineate the SAR and identify compounds with optimal potency.

Table 1: Impact of Structural Modifications on Biological Activity

| Modification | Position | Observed Effect on Potency | Reference |

|---|---|---|---|

| Addition of Methoxy Group | 2 and 5 | Enhanced activity | nih.gov |

| Removal of Methoxy Group | 2 or 5 | Complete loss of activity | nih.gov |

| Displacement of Methoxy Group | 2 to 3 | Complete loss of activity | nih.gov |

| Removal of Chloro Group | 4 | Retained activity | nih.gov |

| Replacement with Bromo Group | 4 | Retained activity | nih.gov |

| Replacement with Nitro Group | 4 | Inactive | nih.gov |

| Replacement with Amino Group | 4 | Inactive | nih.gov |

Role of Specific Substituents and Functional Groups (e.g., Methoxy Group, Amino Group)

The individual functional groups of 2-Amino-3-methoxybenzenesulfonamide, namely the methoxy, amino, and sulfonamide groups, each contribute uniquely to its chemical properties and biological interactions.

The methoxy group (-OCH3) , being an electron-donating group, can influence the electronic distribution within the benzene (B151609) ring. aacrjournals.org Its position is critical for activity. For instance, in some sulfonamide series, a methoxy group at a specific position is crucial for antiproliferative and antitubulin activities, while its absence or the presence of an electron-withdrawing group leads to inactivity. aacrjournals.org The methoxy group can also be a site for chemical reactions, such as nucleophilic aromatic substitution, allowing for the synthesis of derivatives with altered properties.

The amino group (-NH2) is a key functional group that can participate in hydrogen bonding and can be a site for various chemical transformations like oxidation to nitroso or nitro derivatives. In the context of some sulfonamide derivatives, an aromatic amine can lead to a resurgence of activity, possibly through hydrophilic interactions. nih.gov The position of the amino group is also crucial. For example, in sulfanilamide (B372717) (4-aminobenzenesulfonamide), the para-positioned amino group is vital for its antibacterial action as a competitive inhibitor of dihydropteroate (B1496061) synthase. smolecule.comontosight.ai

The sulfonamide group (-SO2NH2) is a cornerstone of the biological activity of this class of compounds. It is a versatile hydrogen bond donor and acceptor, enabling strong interactions with biological targets. For instance, it can bind to the active site of enzymes like carbonic anhydrase through coordination with a zinc ion, thereby disrupting the enzyme's function. The sulfonamide group can also be reduced to form the corresponding amines.

Stereochemical Influences on Biological Activity and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity and selectivity of a compound. Chiral natural products are often produced as a single enantiomer, and their biological effects are highly dependent on their specific stereochemical configuration. mdpi.com

For sulfonamide derivatives with chiral centers, different stereoisomers can exhibit markedly different biological activities. This is often because biological targets, such as enzymes and receptors, are themselves chiral and will interact preferentially with one stereoisomer over another. For example, studies on chiral acivicin (B1666538) derivatives have shown that only isomers with a specific stereochemistry ((5S, αS)) display significant antiplasmodial activity, suggesting that their uptake is mediated by a stereoselective transport system. mdpi.com

While the specific stereochemical influences on this compound itself are not extensively detailed in the provided search results, the general principle holds true for sulfonamides with chiral moieties. The synthesis of enantiomerically pure forms of such compounds can be achieved through stereoselective catalytic reduction processes, which is crucial for developing drugs with improved efficacy and reduced side effects. smolecule.com

Identification of Pharmacophores and Key Binding Motifs

A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings—that are necessary for a molecule to bind to a specific biological target and elicit a response. unina.it Identifying the pharmacophore of a series of active compounds is a critical step in drug design. unina.it

For sulfonamide derivatives, the sulfonamide group itself is a key pharmacophoric feature due to its hydrogen bonding capabilities. Docking studies of various sulfonamide compounds into the active sites of their target proteins have helped to identify key binding interactions. For example, in some anticancer sulfonamides, the methoxy substituents at the 2 and 5 positions of the aryl ring are crucial for activity, indicating they are part of the pharmacophore. nih.gov

The process of pharmacophore identification typically involves:

Selecting a set of active ligands known to bind to the same target. unina.it

Performing conformational analysis of these ligands. unina.it

Assigning pharmacophoric features. unina.it

Superimposing the ligand conformations to develop a common 3D pharmacophore model. unina.it

This model can then be used to screen large compound libraries to identify new molecules with the potential for similar biological activity. unina.itnih.gov

Molecular Basis of Target Selectivity

The ability of a drug to selectively bind to its intended target while minimizing interactions with other molecules is crucial for its efficacy and safety profile. The molecular basis of target selectivity for sulfonamide derivatives lies in the specific and complementary interactions between the ligand and the binding pocket of the target protein. chemrxiv.org

The sulfonamide moiety often plays a central role in orienting the molecule within the active site and forming key hydrogen bonds. The nature and position of other substituents on the aromatic ring then fine-tune the binding affinity and selectivity. For instance, the presence of a methoxy group at a particular position might allow for a favorable interaction with a specific amino acid residue in the target's binding pocket, while a different substituent at the same position might lead to a steric clash or unfavorable interaction. nih.gov

Molecular modeling and mutagenesis studies are powerful tools for elucidating the molecular basis of selectivity. nih.gov By mutating specific amino acid residues in the binding pocket and observing the effect on ligand binding, researchers can identify the key residues responsible for the selective interaction. nih.gov For example, studies on chemokine receptor antagonists have shown that a series of key residues in the binding pocket are crucial for the interaction with nonpeptide sulfonamide ligands. nih.gov

Gene Expression Profiling in Response to Compound Treatment

Gene expression profiling provides a global view of the cellular response to a compound by measuring the changes in the expression levels of thousands of genes simultaneously. aacrjournals.org This technique can offer valuable insights into the mechanism of action, identify potential biomarkers of drug response, and reveal off-target effects.

Studies on various sulfonamide compounds have utilized gene expression analysis to understand their cellular effects. For instance, array-based transcriptional profiling of cells treated with antitumor sulfonamides revealed significant changes in gene expression. aacrjournals.org In some cases, treatment with sulfonamide derivatives has been shown to upregulate the expression of genes involved in cell cycle arrest and apoptosis, such as p21. nih.gov

Furthermore, gene expression studies can reveal complex regulatory effects. For example, some sulfonamide nanoconjugates have been observed to suppress the expression of cytochrome P450 enzymes, which are involved in drug metabolism. mdpi.com In plants, treatment with certain sulfonamides has been shown to increase the expression of stress-responsive genes, suggesting a role in enhancing tolerance to environmental stressors. iau.ir

Table 2: Gene Expression Changes in Response to Sulfonamide Treatment

| Cell/Organism | Compound Type | Observed Gene Expression Change | Reference |

|---|---|---|---|

| HCT116-C9 cells | Antitumor sulfonamides | Informative data for transcriptional profiling | aacrjournals.org |

| Squamous cell carcinoma | Cinnamoyl sulfonamide hydroxamate derivatives | Marked increase in p21 gene expression | nih.gov |

| HepG2 cells | Sulfonamide nanoconjugates | Suppression of Cyp1A1 expression | mdpi.com |

| Tomato plants | Sulfacetamide and sulfasalazine | Increased expression of stress-responsive genes | iau.ir |

Advanced Research Directions and Future Perspectives

Development of Novel Analogues with Enhanced Specificity and Efficacy

The core structure of 2-Amino-3-methoxybenzenesulfonamide provides a versatile platform for medicinal chemists to develop novel analogues with improved biological activity. The primary strategy involves modifying the functional groups on the benzene (B151609) ring to optimize interactions with specific biological targets, thereby enhancing both potency and selectivity.

Research has focused on creating derivatives that act as potent inhibitors of specific enzymes involved in disease pathology. For instance, the sulfonamide group is a well-established zinc-binding group, making it a prime candidate for targeting metalloenzymes like carbonic anhydrases (CAs). nih.gov The development of novel aminobenzenesulfonamide derivatives has yielded potent inhibitors against tumor-associated isoforms CA IX and XII. nih.gov Structure-activity relationship (SAR) studies are crucial in this process, revealing that modifications to the aromatic ring significantly influence both antimicrobial and anticancer activities. For example, the introduction of different substituents can enhance the binding affinity to target enzymes.

One area of significant interest is the development of inhibitors for 12-lipoxygenase (12-LOX), an enzyme implicated in diabetes, cancer, and thrombosis. nih.gov Researchers have successfully optimized a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold to produce compounds with nanomolar potency against 12-LOX and excellent selectivity over related enzymes. nih.gov These findings highlight the potential for creating highly specific drugs by systematically modifying the core structure derived from this compound.

Table 1: Structure-Activity Relationship (SAR) Insights for Sulfonamide Analogues

| Compound Class/Scaffold | Target Enzyme/Protein | Key Structural Modifications | Impact on Activity/Specificity | Reference |

|---|---|---|---|---|

| Aminobenzenesulfonamide Derivatives | Carbonic Anhydrases (CA IX, XII) | Dual-tail analogues | Potent and selective inhibition of tumor-associated isoforms. | nih.gov |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide | 12-Lipoxygenase (12-LOX) | Systematic optimization of the scaffold | Nanomolar potency and high selectivity over other lipoxygenases. | nih.gov |

| General Sulfonamides | Various bacterial and cancer targets | Methoxy (B1213986) groups at positions 2 and 5 | Enhanced binding affinity and biological activity. | |

| 3-Arylaminobenzofuran Derivatives | Tubulin (Colchicine Site) | Methoxy group at C-6 position | Greatest antiproliferative activity. | nih.gov |

Integration of Advanced Computational Techniques for Accelerated Drug Discovery

The discovery and optimization of novel drug candidates based on the this compound scaffold are being significantly accelerated by advanced computational techniques. nih.gov In silico methods such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations allow researchers to predict the biological activity of virtual compounds before their synthesis, saving considerable time and resources.

Molecular docking is widely used to simulate the binding of sulfonamide derivatives to the active sites of target proteins. For example, docking studies have been employed to understand the binding interactions of novel sulfonamide-bearing pyrazolone (B3327878) derivatives with human carbonic anhydrase (hCA) isoenzymes and cholinesterases. nih.gov These studies help elucidate the inhibitory mechanisms by identifying key interactions, such as the binding of the sulfonamide's zinc-binding group within the enzyme's active site. nih.govnih.gov Similarly, docking has been used to predict the binding mode of derivatives designed to inhibit enzymes crucial for bacterial survival, such as dihydrofolate reductase (DHFR). mdpi.com

QSAR studies correlate the structural properties of a series of compounds with their biological activities to build predictive models. These models can then be used to forecast the potency of new, unsynthesized analogues, guiding medicinal chemistry efforts toward more promising candidates. The combination of these computational tools provides a powerful platform for the rational design of new therapeutics derived from the this compound framework.

Table 2: Application of Computational Techniques in Sulfonamide Drug Discovery

| Computational Technique | Purpose | Example Application | Reference |

|---|---|---|---|

| Molecular Docking | Predict binding modes and affinity of ligands to protein targets. | Analyzing binding of thiazolidinone-benzenesulfonamide derivatives in the active site of hCA IX. | nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Develop models that correlate chemical structure with biological activity. | Correlating substituent electronic parameters to predict activity of sulfonamide-based compounds. | |

| Molecular Dynamics (MD) Simulation | Assess the stability and conformational changes of ligand-protein complexes over time. | Evaluating the stability of isatin-sulfonamide derivatives within the VEGFR-2 binding site. | tandfonline.com |

| In Silico ADME/T Profiling | Predict absorption, distribution, metabolism, excretion, and toxicity properties. | Evaluating drug-likeness and toxicity risks of pyrimidine–benzenesulfonamide (B165840) hybrids. | researchgate.net |

Exploration of Polypharmacology and Multi-Target Approaches

The traditional "one molecule, one target" paradigm is often insufficient for treating complex, multifactorial diseases. nih.gov Consequently, there is a growing interest in polypharmacology—designing single chemical entities that can modulate multiple biological targets simultaneously. nih.gov The versatile structure of sulfonamides makes them excellent candidates for developing such multi-target agents. nih.govsci-hub.se

Researchers are designing hybrid molecules that combine the sulfonamide scaffold with other pharmacologically active moieties to create drugs with dual or multiple modes of action. For example, quinoline-sulfonamide hybrids have been designed as multi-targeting agents for Alzheimer's disease by dually inhibiting cholinesterases and monoamine oxidases. rsc.org Similarly, isatin-based sulfonamides have been synthesized as potential dual inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and carbonic anhydrases for anticancer therapy. tandfonline.com

This multi-target approach offers the potential for enhanced therapeutic efficacy, reduced side effects, and a lower likelihood of developing drug resistance compared to combination therapies using multiple drugs. rsc.org The this compound framework is a valuable starting point for creating these sophisticated therapeutic agents.

Table 3: Examples of Multi-Target Sulfonamide Derivatives

| Hybrid Compound Class | Therapeutic Area | Simultaneous Targets | Potential Benefit | Reference |

|---|---|---|---|---|

| Quinoline-Sulfonamides | Alzheimer's Disease | Cholinesterases (AChE, BChE) and Monoamine Oxidases (MAO-A, MAO-B) | Comprehensive approach to address cognitive decline. | rsc.org |

| Isatin-Sulfonamides | Cancer | VEGFR-2 and Carbonic Anhydrase (CA IX) | Dual action against angiogenesis and tumor microenvironment pH regulation. | tandfonline.com |

| Pyrazolone-Sulfonamides | Alzheimer's Disease, Glaucoma | Cholinesterases and Carbonic Anhydrases | Selectively inhibiting enzymes involved in neurodegeneration and intraocular pressure. | nih.gov |

| Propanamide-Sulfonamide Conjugates | Inflammation/Pain | Urease and Cyclooxygenase-2 (COX-2) | Combined anti-inflammatory and urease inhibitory action. | frontiersin.org |

Strategies to Overcome Resistance Mechanisms in Antimicrobial and Anticancer Applications

Drug resistance is a major challenge in the treatment of both infectious diseases and cancer. tandfonline.com The development of novel derivatives from scaffolds like this compound is a key strategy to overcome resistance. In antimicrobial therapy, sulfonamides function by competitively inhibiting dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folate synthesis in bacteria. tandfonline.com Resistance often arises from mutations in the DHPS enzyme. Research is focused on designing new sulfonamides that can effectively inhibit these mutated enzymes or bypass the resistance mechanism. researchgate.net

In oncology, resistance to conventional therapies is a common problem. Tumor-associated carbonic anhydrase IX (CA IX) is highly expressed in many solid tumors, particularly in hypoxic (low oxygen) regions, which are often resistant to radiation and chemotherapy. nih.gov CA IX helps cancer cells survive in the acidic tumor microenvironment. nih.gov Therefore, designing sulfonamide-based CA IX inhibitors is a promising strategy to target these resistant cancer cells. Derivatives of this compound are being investigated for their potential to selectively inhibit CA IX, thereby disrupting a key survival mechanism of cancer cells and potentially re-sensitizing tumors to other treatments. tandfonline.com

Application in Chemical Biology and Probe Development for Molecular Pathway Investigation

Beyond direct therapeutic applications, derivatives of this compound are valuable tools in chemical biology for studying and visualizing cellular processes. Small molecules can be used as chemical probes to investigate protein function and elucidate molecular signaling pathways. leibniz-fmp.de

A significant area of development is the creation of fluorescent probes. By attaching a fluorophore to a sulfonamide scaffold that selectively binds to a specific target, researchers can visualize the location and activity of that target within living cells. For example, fluorescent sulfonamides have been designed as probes to study the binding and distribution of inhibitors to tumor-associated carbonic anhydrase IX. acs.org These probes allow for real-time imaging and can help clarify the role of CA IX in tumor progression under both normal and hypoxic conditions. acs.org

Activity-based probes (ABPs) represent another advanced application. ABPs are designed to not only bind but also to form a covalent bond with their target protein, enabling more robust detection, enrichment, and identification. frontiersin.org Sulfonamide-based probes, often incorporating a tumor-targeting group, are being developed for highly sensitive imaging in tumor cells, which can lead to improved cancer diagnosis and a better understanding of tumor biology. mdpi.com

Table 4: Sulfonamide-Based Chemical Probes and Their Applications

| Probe Type | Core Structure | Target | Application | Reference |

|---|---|---|---|---|

| Fluorescent Probe | Sulfonamide-Naphthalimide | Tumor Cells (B16F10) | Tumor-targeting fluorescent imaging. | mdpi.com |

| Fluorescent Probe | Fluorescein-Sulfonamide | Carbonic Anhydrase IX | Studying inhibitor binding in normoxic and hypoxic tumor cells. | acs.org |

| Activity-Based Probe (ABP) | Generic Drug/Metabolite with Reporter Tag | Various Bacterial Proteins | Uncovering new drug targets and mechanisms of action. | frontiersin.org |